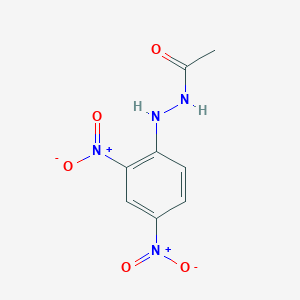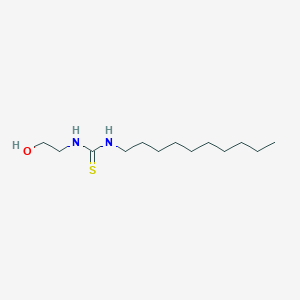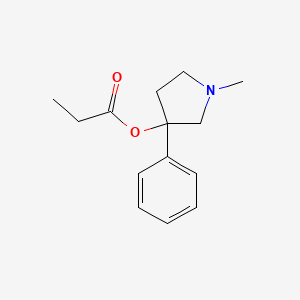
1-Methyl-3-phenyl-3-pyrrolidinol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-3-pyrrolidinyl propionate is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a propionate ester
Méthodes De Préparation
The synthesis of 1-methyl-3-phenyl-3-pyrrolidinyl propionate typically involves the reaction of 1-methyl-3-phenylpyrrolidine with propionic acid or its derivatives. One common method includes the esterification of 1-methyl-3-phenylpyrrolidine with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Methyl-3-phenyl-3-pyrrolidinyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Applications De Recherche Scientifique
1-Methyl-3-phenyl-3-pyrrolidinyl propionate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-methyl-3-phenyl-3-pyrrolidinyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-3-pyrrolidinyl propionate can be compared with other similar compounds, such as:
1-Methyl-3-phenyl-3-pyrrolidinyl acetate: Similar structure but with an acetate ester group instead of a propionate.
1-Ethyl-3-phenyl-3-pyrrolidinyl propionate: Contains an ethyl group instead of a methyl group on the pyrrolidine ring.
1-Methyl-3-phenyl-3-pyrrolidinyl butyrate: Features a butyrate ester group instead of a propionate.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their ester groups and substituents .
Propriétés
Numéro CAS |
3188-69-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C14H19NO2/c1-3-13(16)17-14(9-10-15(2)11-14)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
Clé InChI |
HSCOGTOYLILNHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CCN(C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)
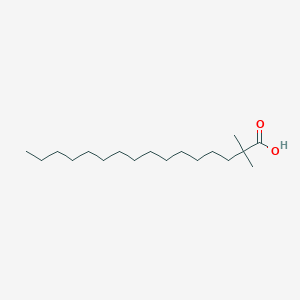


![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)


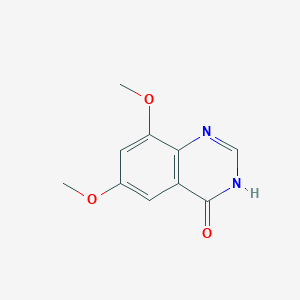
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)
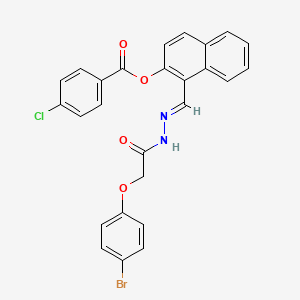

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
